![molecular formula C11H13N5O B8588060 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine](/img/structure/B8588060.png)
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methylamino group and a benzene ring with diamine substitutions. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine typically involves multiple steps, starting with the preparation of the pyrimidine ring followed by the introduction of the methylamino group and the benzene ring with diamine substitutions. Common reagents used in these reactions include pyrimidine derivatives, methylamine, and benzene derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. This often involves continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency in the product.
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens in the presence of a catalyst or alkylating agents under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-Methylamino-pyrimidin-4-yloxy)-phenol
- 2-Amino-4-(2-methylamino-pyrimidin-4-yloxy)-phenol
Uniqueness
Compared to similar compounds, 4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N5O |
|---|---|
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
4-[2-(methylamino)pyrimidin-4-yl]oxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H13N5O/c1-14-11-15-5-4-10(16-11)17-7-2-3-8(12)9(13)6-7/h2-6H,12-13H2,1H3,(H,14,15,16) |
Clave InChI |
HMWMJAAOKIFWRZ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC=CC(=N1)OC2=CC(=C(C=C2)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
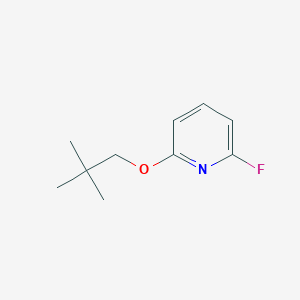
![1-[4-(2-Bromoethoxy)phenoxy]-3,5-difluorobenzene](/img/structure/B8587990.png)
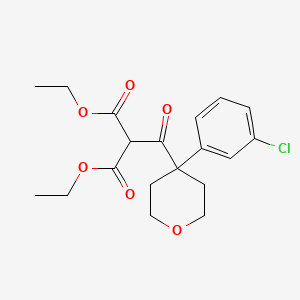
![(S)-(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B8587997.png)
![1-[N-(prop-2-yl)sulphamoyl]-3-hydroxybenzene](/img/structure/B8588007.png)
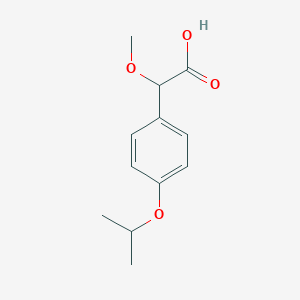
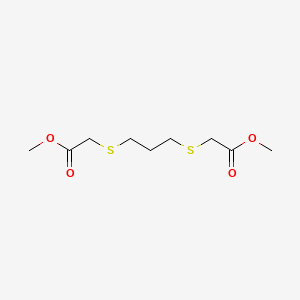
![3-[(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)oxy]-2-methylprop-1-ene](/img/structure/B8588031.png)
![4-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-amine](/img/structure/B8588041.png)
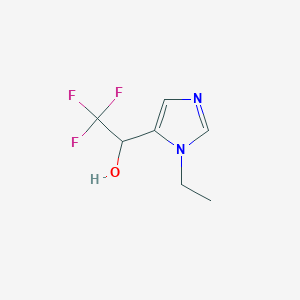
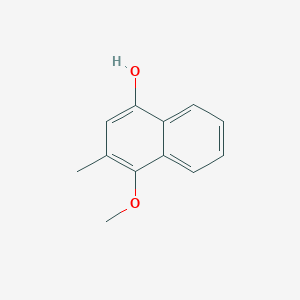
![[1,1'-Bis(DI-cyclohexylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B8588051.png)
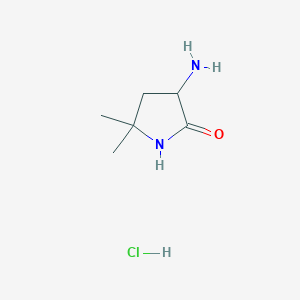
![[Chloro(4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B8588067.png)
